![molecular formula C19H21NO5 B385229 N-(1,3-benzodioxol-5-ylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622355-63-9](/img/structure/B385229.png)
N-(1,3-benzodioxol-5-ylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
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Description
“N-(1,3-benzodioxol-5-ylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with the molecular formula C19H23NO4 . It’s also known by its English name "Bicyclo[2.2.1]heptane-1-carboxamide, N-(1,3-benzodioxol-5-ylmethyl)-4,7,7-trimethyl-3-oxo-" .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. The name suggests that it contains a bicyclic heptane structure with two ketone functional groups at the 2 and 3 positions. It also has a carboxamide group attached to the 1 position of the bicyclic structure. The carboxamide nitrogen is further substituted with a 1,3-benzodioxol-5-ylmethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 329.39 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Anticancer Applications
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antidiabetic Applications
Benzodioxol carboxamide derivatives have been synthesized and investigated for their antidiabetic potential . The synthesized compounds underwent characterization via HRMS, 1 H-, 13 CAPT-NMR, and MicroED. Their efficacy against α-amylase was assessed in vitro, while MTS assays were employed to gauge cytotoxicity across cancer and normal cell lines .
Antitumor Applications
A series of novel N-aryl-5- (benzo [d] [1,3]dioxol-5-ylmethyl)-4- (tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-17(2)18(3)6-7-19(17,15(22)14(18)21)16(23)20-9-11-4-5-12-13(8-11)25-10-24-12/h4-5,8H,6-7,9-10H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHSZFFTAFNBDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
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